molecular formula C13H10N2O5S3 B14348517 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate CAS No. 93105-22-7

2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate

Cat. No.: B14348517
CAS No.: 93105-22-7
M. Wt: 370.4 g/mol
InChI Key: WHDUKQTVDKQGPU-UHFFFAOYSA-N
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Description

2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate is a chemical compound with a complex structure that includes both sulfamoyl and benzenesulfonate groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate typically involves the reaction of 2-aminobenzenesulfonamide with 2-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinate compounds, and various substituted benzothiazole derivatives.

Scientific Research Applications

2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulfamoyl-1,3-benzothiazol-6-yl acetate
  • 2-(2-sulfamoyl-1,3-benzothiazol-6-yl)acetic acid
  • 2-Sulfamoyl-1,3-benzothiazol-6-yl methoxyacetate

Uniqueness

Compared to similar compounds, 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate is unique due to its specific combination of sulfamoyl and benzenesulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

93105-22-7

Molecular Formula

C13H10N2O5S3

Molecular Weight

370.4 g/mol

IUPAC Name

(2-sulfamoyl-1,3-benzothiazol-6-yl) benzenesulfonate

InChI

InChI=1S/C13H10N2O5S3/c14-22(16,17)13-15-11-7-6-9(8-12(11)21-13)20-23(18,19)10-4-2-1-3-5-10/h1-8H,(H2,14,16,17)

InChI Key

WHDUKQTVDKQGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)S(=O)(=O)N

Origin of Product

United States

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